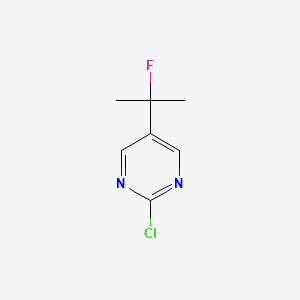
2-Chloro-5-(2-fluoropropan-2-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(2-fluoropropan-2-yl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chlorine atom at position 2 and a fluoropropyl group at position 5 of the pyrimidine ring. It is used as an intermediate in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-fluoropropan-2-yl)pyrimidine typically involves the chlorination of pyrimidine derivatives followed by the introduction of the fluoropropyl group. One common method involves the reaction of 2-chloropyrimidine with 2-fluoropropane in the presence of a base such as potassium carbonate (K₂CO₃) under reflux conditions. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or acetonitrile (CH₃CN) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis. Additionally, purification techniques like distillation and crystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-(2-fluoropropan-2-yl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The fluoropropyl group can undergo oxidation to form corresponding alcohols or carboxylic acids.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH), potassium carbonate (K₂CO₃), and organic solvents such as DMF or CH₃CN.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of fluorinated alcohols or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Applications De Recherche Scientifique
2-Chloro-5-(2-fluoropropan-2-yl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and enzyme inhibitors.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of antiviral, antibacterial, and anticancer agents.
Industry: Utilized in the production of agrochemicals, such as herbicides and fungicides, and in material sciences for the development of advanced materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(2-fluoropropan-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the chlorine and fluoropropyl groups enhances its binding affinity and specificity towards certain enzymes. Additionally, its ability to undergo nucleophilic substitution allows it to form covalent bonds with target molecules, leading to the inhibition of biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-fluoropyrimidine: Similar structure but lacks the fluoropropyl group.
2,4-Dichloro-5-fluoropyrimidine: Contains an additional chlorine atom at position 4.
2-Chloro-5-(trifluoromethyl)pyrimidine: Contains a trifluoromethyl group instead of a fluoropropyl group.
Uniqueness
2-Chloro-5-(2-fluoropropan-2-yl)pyrimidine is unique due to the presence of the fluoropropyl group, which imparts distinct chemical and biological properties. This group enhances its lipophilicity, making it more suitable for applications in medicinal chemistry and agrochemicals. Additionally, the combination of chlorine and fluorine atoms in the structure provides a balance of reactivity and stability, making it a versatile intermediate for various synthetic applications.
Propriétés
Formule moléculaire |
C7H8ClFN2 |
|---|---|
Poids moléculaire |
174.60 g/mol |
Nom IUPAC |
2-chloro-5-(2-fluoropropan-2-yl)pyrimidine |
InChI |
InChI=1S/C7H8ClFN2/c1-7(2,9)5-3-10-6(8)11-4-5/h3-4H,1-2H3 |
Clé InChI |
JOUSGHUJOOBYBX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CN=C(N=C1)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


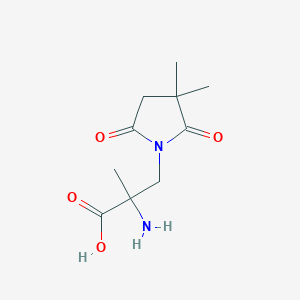
![5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole](/img/structure/B13558448.png)
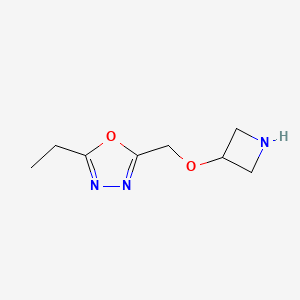
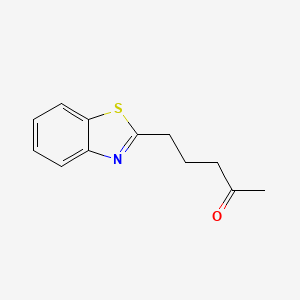

![4-{6-Methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-aminetrihydrochloride](/img/structure/B13558475.png)
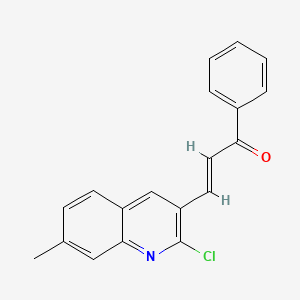
![4-Bromo-7-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13558483.png)

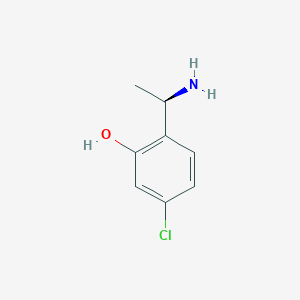

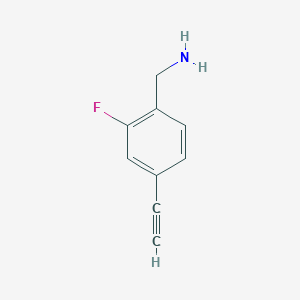
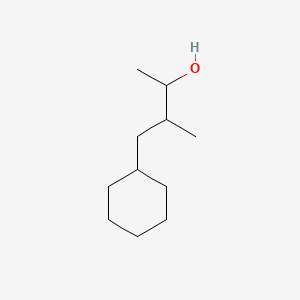
![2-Bromo-3-[(piperazin-1-yl)methyl]phenol](/img/structure/B13558507.png)
